molecular formula C24H27N3O6 B11463448 2-Methoxyethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11463448
M. Wt: 453.5 g/mol
InChI Key: GJCBULXZKKXVJT-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down:
    • The core structure is a dihydropyrimido[1,2-a]benzimidazole , which combines features of both pyrimidine and benzimidazole.
    • It contains a 2-methyl-4-(3,4,5-trimethoxyphenyl) substituent, adding aromaticity and methoxy groups.
    • The 2-methoxyethyl group is attached to the nitrogen atom.
  • Overall, this compound belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial effects.

      Industry: Evaluate its use in materials science or as a catalyst.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
    • Pathways: may include signal transduction, metabolic regulation, or gene expression modulation.

  • Comparison with Similar Compounds

    • Similar compounds include other heterocyclic derivatives with similar core structures.
    • Highlight its uniqueness, such as specific functional groups or substituents.

    Properties

    Molecular Formula

    C24H27N3O6

    Molecular Weight

    453.5 g/mol

    IUPAC Name

    2-methoxyethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

    InChI

    InChI=1S/C24H27N3O6/c1-14-20(23(28)33-11-10-29-2)21(15-12-18(30-3)22(32-5)19(13-15)31-4)27-17-9-7-6-8-16(17)26-24(27)25-14/h6-9,12-13,21H,10-11H2,1-5H3,(H,25,26)

    InChI Key

    GJCBULXZKKXVJT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCCOC

    Origin of Product

    United States

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